molecular formula C15H19FO2 B7996820 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde

2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde

Cat. No.: B7996820
M. Wt: 250.31 g/mol
InChI Key: ZKMYFKFSMIDTLA-UHFFFAOYSA-N
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Description

2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde is an organic compound with a complex structure that includes a cyclohexane ring, a methoxy group, and a fluorobenzaldehyde moiety

Preparation Methods

The synthesis of 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexanemethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(Cyclohexanemethoxy)methyl]-4-fluorobenzaldehyde include:

Properties

IUPAC Name

2-(cyclohexylmethoxymethyl)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c16-15-7-6-13(9-17)14(8-15)11-18-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMYFKFSMIDTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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